Ethyl Amino(2-chlorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSHNSYESVWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291221 | |
| Record name | Ethyl α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500772-75-8 | |
| Record name | Ethyl α-amino-2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500772-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl Amino 2 Chlorophenyl Acetate
Direct Esterification Routes
Direct esterification, specifically the Fischer-Speier method, is a fundamental approach for the synthesis of Ethyl Amino(2-chlorophenyl)acetate. This acid-catalyzed reaction involves treating the parent amino acid, Amino(2-chlorophenyl)acetic acid, with ethanol (B145695). The presence of a strong acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Commonly used acid catalysts include hydrogen chloride gas, thionyl chloride (SOCl₂), and sulfuric acid (H₂SO₄). When thionyl chloride is used, it reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the esterification. The reaction is typically performed at temperatures ranging from 0°C to reflux, depending on the chosen catalyst and desired reaction rate. Low temperatures are often preferred to minimize side reactions, as the amine group's reactivity is suppressed by its protonation in the acidic medium. One established method involves the reaction of the parent glycine (B1666218) derivative with thionyl chloride in ethanol, with reaction conditions spanning 0 to 90 °C for 5 hours, achieving a high yield. lookchem.com
Table 1: Direct Esterification Methods
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-(2-Chlorophenyl)glycine | Thionyl chloride, Ethanol | 0 - 90 °C, 5h | ~93% | lookchem.com |
Multi-step Synthesis Pathways
Multi-step synthesis pathways offer alternative routes to this compound, often starting from more readily available precursors. A prominent example is the Strecker synthesis, a well-established method for producing α-amino acids.
The Strecker synthesis for this target compound would commence with 2-chlorobenzaldehyde. The aldehyde is treated with ammonia (B1221849) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate, 2-amino-2-(2-chlorophenyl)acetonitrile. This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding racemic Amino(2-chlorophenyl)acetic acid. The final step is the direct esterification of this amino acid with ethanol, as described in the previous section, to produce the desired ethyl ester.
Another multi-step approach involves the reduction of a suitable precursor. For instance, a synthetic route could be designed starting with the alkylation of a phenol (B47542) derivative, followed by the selective reduction of a nitro group to an amine. mdpi.com This highlights the versatility of multi-step syntheses in constructing the target molecule from various chemical starting points.
Asymmetric Synthesis and Chiral Resolution Techniques
As obtaining enantiomerically pure substances is often crucial, particularly for pharmaceutical applications, significant effort has been directed towards the asymmetric synthesis and chiral resolution of this compound. nih.gov The molecule is a valuable intermediate for the synthesis of highly active drugs like the antiplatelet agent clopidogrel. google.com
Diastereomeric Salt Formation and Separation
A widely used and effective method for separating the enantiomers of amino(2-chlorophenyl)acetate is through the formation of diastereomeric salts. This classical resolution technique involves reacting the racemic amino ester with a single enantiomer of a chiral resolving agent. For this specific compound, (+)-tartaric acid is a commonly employed resolving agent. google.com
The reaction of racemic methyl or this compound with (+)-tartaric acid results in the formation of two diastereomeric salts: (S)-ester-(+)-tartrate and (R)-ester-(+)-tartrate. These diastereomers possess different physical properties, most notably different solubilities in specific solvent systems. This difference allows for their separation by fractional crystallization. youtube.com Research has shown that a specific mixture of methanol (B129727) and acetone (B3395972) is particularly effective for this separation, with the desired diastereomeric salt crystallizing out of the solution while the other remains dissolved. google.com The crystallized salt can then be isolated by filtration.
Table 2: Chiral Resolution via Diastereomeric Salt Formation
| Racemic Ester | Resolving Agent | Solvents | Temperature (°C) | Time (h) | Outcome | Reference |
|---|
Strategies for Enhancing Enantiomeric Purity
Following the initial separation via fractional crystallization, the enantiomeric purity of the desired ester is often enhanced through further purification steps. The isolated diastereomeric salt is typically subjected to one or more recrystallization steps from a suitable solvent. Each recrystallization step selectively removes impurities, including the undesired diastereomer, leading to a product with higher diastereomeric and thus higher enantiomeric excess (e.e.).
Once a satisfactory level of purity is achieved, the chiral resolving agent is removed to liberate the free amino ester. This is accomplished by treating the purified diastereomeric salt with a base, such as sodium bicarbonate or an amine, which neutralizes the tartaric acid. The free enantiomerically enriched this compound can then be extracted from the aqueous solution using an organic solvent.
In Situ Asymmetric Transformation of Diastereomeric Salts
To improve the efficiency and yield of chiral resolution beyond the theoretical maximum of 50% for a single enantiomer, in situ asymmetric transformation (also known as deracemization) can be employed. This advanced strategy involves the simultaneous crystallization of the desired diastereomeric salt and the racemization of the undesired diastereomer in the solution.
Optimization of Synthesis Parameters for this compound
Optimizing synthesis parameters is critical for developing efficient, cost-effective, and scalable production methods. For the synthesis and resolution of this compound, several key factors are manipulated to maximize yield and purity. nih.gov
For direct esterification, optimization involves controlling the ratio of alcohol to acid, the concentration of the catalyst, the reaction temperature, and the time to drive the equilibrium towards the product and minimize degradation or side reactions.
In the context of chiral resolution, the choice of solvent and its composition is paramount. For the resolution of amino(2-chlorophenyl)acetate with tartaric acid, it was found that a specific ratio of methanol and acetone was essential for the reaction to proceed with a high yield. google.com Using either methanol or acetone alone resulted in no reaction or significantly lower yields. Temperature and time are also critical; the process often involves an initial period at a lower temperature to initiate crystallization, followed by an extended period at a slightly elevated temperature to allow the system to equilibrate and maximize the yield of the desired crystalline salt. google.com Modern techniques like the use of continuous flow reactors can also be employed to enhance mixing and heat transfer, potentially reducing reaction times. google.com
Table 3: Optimization of Synthesis & Resolution Parameters
| Parameter | Optimized Condition | Purpose | Reference |
|---|---|---|---|
| Solvent System | Mixture of Methanol and Acetone | Essential for successful diastereomeric salt crystallization; single solvents are ineffective. | google.com |
| Temperature | Initial cooling (20°C) followed by prolonged stirring at a higher temperature (28-32°C) | Controls the rate of crystallization and equilibration to maximize yield. | google.com |
| Reactant Ratio | ~0.9-0.95 molar equivalents of (+)-tartaric acid to racemic ester | Optimizes the precipitation of the desired diastereomeric salt. | google.com |
| Reaction Time | ~20 hours | Allows for complete crystallization and equilibration of the diastereomeric salts. | google.com |
Role of Catalyst Selection in Reaction Efficiency
The choice of catalyst is pivotal in the esterification of 2-amino-2-(2-chlorophenyl)acetic acid to its ethyl ester. The efficiency of the reaction, in terms of both rate and yield, is highly dependent on the catalytic system employed.
Acid Catalysis: The most common approach for this type of esterification is acid catalysis. Strong mineral acids are frequently used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.
Anhydrous Hydrogen Chloride: A well-established method involves the use of anhydrous hydrogen chloride gas dissolved in absolute ethanol. This in-situ generation of ethanolic HCl provides a highly effective acidic environment for the esterification to proceed. A similar protocol has been successfully applied in the synthesis of ethyl mandelate (B1228975) from mandelic acid, a structurally related α-hydroxy acid. orgsyn.org
Sulfuric Acid: Concentrated sulfuric acid is another powerful catalyst for this transformation. Its strong dehydrating properties help to shift the equilibrium towards the product side by removing the water formed during the reaction.
Thionyl Chloride: While primarily known as a reagent for converting carboxylic acids to acyl chlorides, thionyl chloride can also be used to catalyze esterification reactions with alcohols. It reacts with the alcohol to generate HCl in situ, which then acts as the catalyst. This method has been documented for the synthesis of ethyl α-chlorophenylacetate from ethyl mandelate. orgsyn.org
Solid Acid Catalysts: In a move towards greener and more sustainable chemistry, solid acid catalysts are gaining prominence. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer several advantages including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. While specific examples for the target molecule are not extensively documented, their application in the esterification of other amino acids is widespread.
Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for the esterification of amino acids. These enzymes can offer high chemo- and regioselectivity under mild reaction conditions, which is particularly advantageous when dealing with sensitive functional groups. The use of immobilized lipases further simplifies catalyst recovery and reuse.
The selection of a specific catalyst will depend on factors such as the desired scale of the reaction, cost considerations, and the required purity of the final product.
Influence of Reaction Temperature and Time on Yield and Selectivity
The temperature and duration of the reaction are critical parameters that must be carefully controlled to maximize the yield of this compound and minimize the formation of byproducts.
Reaction Temperature:
For traditional acid-catalyzed esterification reactions, elevated temperatures are typically required to achieve a reasonable reaction rate. Refluxing the reaction mixture is a common practice. For instance, the synthesis of ethyl mandelate using ethanolic HCl is carried out under reflux for several hours. orgsyn.org
However, excessively high temperatures can lead to side reactions, such as dehydration or polymerization, especially with prolonged heating. For amino esters, there is also a risk of racemization at higher temperatures if the starting material is enantiomerically pure.
When using milder catalytic systems, such as enzymatic catalysis, the reaction is usually performed at or near room temperature to preserve the enzyme's activity and the stereochemical integrity of the product.
Reaction Time:
The reaction time is closely linked to the reaction temperature and the efficiency of the catalyst. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
For acid-catalyzed methods, reaction times can range from a few hours to overnight to ensure the reaction goes to completion. orgsyn.org
Incomplete reactions will result in lower yields and necessitate more rigorous purification to remove the unreacted carboxylic acid. Conversely, prolonged reaction times, especially at high temperatures, can increase the formation of degradation products.
The interplay between temperature and time is crucial for optimizing the synthesis. A carefully selected temperature profile can shorten the required reaction time while maintaining high selectivity and yield.
| Catalyst System | Typical Temperature | Typical Reaction Time | Considerations |
| Ethanolic HCl | Reflux | 5 - 16 hours | Requires anhydrous conditions. orgsyn.org |
| Sulfuric Acid | Reflux | 4 - 12 hours | Strong dehydrating agent, potential for charring. |
| Solid Acid Catalyst | 60 - 100 °C | 8 - 24 hours | Easy separation, reusable. |
| Lipase | 25 - 45 °C | 24 - 72 hours | Mild conditions, high selectivity. |
Advanced Purification Methodologies
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. While simple washing and distillation are fundamental steps, advanced methodologies are often required to achieve high purity.
Extraction and Washing: The initial workup typically involves neutralizing the acidic catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate. orgsyn.org The product is then extracted into an organic solvent like ether or ethyl acetate (B1210297). The organic layer is washed with water and brine to remove water-soluble impurities.
Distillation: For thermally stable compounds, fractional distillation under reduced pressure is an effective method for purification. This technique separates compounds based on their boiling points and is suitable for removing both lower- and higher-boiling impurities. The esterification of mandelic acid to ethyl mandelate, for example, is followed by distillation at reduced pressure. orgsyn.org
Chromatography:
Column Chromatography: This is a versatile and widely used technique for purifying organic compounds. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). psu.edu This method is highly effective for separating compounds with similar polarities. Flash column chromatography, which uses pressure to speed up the elution, is a common variant. rsc.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for analytical standards or pharmaceutical applications, preparative HPLC is the method of choice. It offers high resolution and can separate even closely related impurities.
Crystallization: If the final product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
The choice of purification method will depend on the nature of the impurities and the desired final purity of the this compound. A combination of these techniques is often employed to achieve the best results.
Synthetic Approaches to Structurally Related Analogues and Derivatives of this compound
The structural framework of this compound allows for various modifications to generate a library of analogues and derivatives with potentially diverse chemical and biological properties. The primary sites for modification are the amino group and the phenyl ring.
N-Substituted Analogues: The amino group of this compound is a key site for derivatization.
N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. Phase-transfer catalysis can be employed to facilitate the reaction between the water-soluble and organic phases. researchgate.net
N-Acylation: Acylation of the amino group can be achieved using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This leads to the formation of N-acyl amino acid esters.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonyl derivatives. For example, the synthesis of ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate has been reported from the reaction of 4-chloroaniline (B138754) with ethyl 2-(chlorosulfonyl)acetate. nih.gov
Aryl-Substituted Analogues: Modification of the 2-chlorophenyl ring can lead to a wide range of analogues.
Substitution on the Phenyl Ring: The synthetic strategy would typically start with a differently substituted phenylacetic acid derivative. For example, using 2-amino-2-(4-chlorophenyl)acetic acid would lead to the corresponding 4-chloro isomer. A variety of substituted phenylacetic acids are either commercially available or can be synthesized through established routes.
Horner-Wadsworth-Emmons (HWE) Olefination: For the synthesis of analogues with unsaturation, the HWE reaction provides a stereoselective route to (E)-2-aryl cinnamic esters. This multi-step sequence can start from various substituted arenes. organic-chemistry.org
Cross-Coupling Reactions: If the phenyl ring is appropriately functionalized (e.g., with a bromo or iodo substituent), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions can be employed to introduce a wide variety of substituents onto the aromatic ring.
Analogues with Modified Ester Groups: While the focus is on the ethyl ester, other esters can be synthesized by using the corresponding alcohol (e.g., methanol, propanol, butanol) during the esterification step. This allows for the tuning of properties such as solubility and volatility.
The synthesis of these analogues often requires multi-step procedures, and the specific reaction conditions need to be optimized for each target molecule. These synthetic strategies provide a versatile platform for creating a diverse set of compounds based on the this compound scaffold for further investigation.
Computational and Theoretical Chemistry Investigations of Ethyl Amino 2 Chlorophenyl Acetate
Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons (its electronic structure). These calculations solve the Schrödinger equation for the molecule, providing valuable information about its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like Ethyl Amino(2-chlorophenyl)acetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its geometry and predict various properties. escholarship.orgnih.govnih.govnih.govresearchgate.net
Key applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable arrangement of atoms by finding the minimum energy structure. This would provide precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net
Thermodynamic Properties: Predicting thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.
| Parameter | Predicted Value Range | Analogous Compound(s) |
| C-C (aromatic) bond length | 1.38 - 1.40 Å | Substituted benzenes |
| C-Cl bond length | 1.73 - 1.75 Å | Chlorinated phenyl derivatives |
| C-N bond length | 1.38 - 1.42 Å | Aniline derivatives nih.gov |
| C=O bond length | 1.20 - 1.22 Å | Ethyl acetate (B1210297), Phenylacetate acs.orgresearchgate.net |
| C-O bond length | 1.33 - 1.36 Å | Ethyl acetate, Phenylacetate acs.orgresearchgate.net |
| C-N-H bond angle | 118 - 122° | Aniline derivatives nih.gov |
| O=C-O bond angle | 123 - 126° | Ethyl acetate ukm.my |
Note: These values are illustrative and based on typical results for the classes of compounds mentioned.
Hartree-Fock (RHF) Methods
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netnih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations.
For this compound, a Restricted Hartree-Fock (RHF) calculation would be suitable as it is a closed-shell molecule.
Key aspects of RHF methods for this compound would be:
Wavefunction and Energy Calculation: Providing a foundational understanding of the molecule's electronic state.
Comparison with DFT: The differences in results between HF and DFT can highlight the importance of electron correlation in describing the molecule's properties. Typically, HF calculations predict larger HOMO-LUMO gaps compared to DFT. researchgate.net
Table 2: Comparison of Predicted HOMO-LUMO Gaps (in eV) for a Model Compound using DFT and HF.
| Method/Basis Set | Predicted HOMO-LUMO Gap (eV) |
| HF/6-31G | 7.5 - 8.5 |
| B3LYP/6-31G | 5.0 - 6.0 |
Note: This table illustrates the general trend of HF predicting larger energy gaps than DFT. The values are hypothetical for a molecule similar to this compound.
Prediction and Interpretation of Vibrational Spectra
Computational methods are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions.
For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) would be used to compute the harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96-0.98) to improve agreement with experimental data. nih.govnih.gov
Key vibrational modes for this compound would include:
N-H stretching: Expected in the range of 3300-3500 cm⁻¹.
C-H stretching (aromatic and aliphatic): Typically found between 2900-3100 cm⁻¹.
C=O stretching (ester): A strong, characteristic peak usually appearing around 1730-1750 cm⁻¹. acs.orgresearchgate.net
C-Cl stretching: Expected in the lower frequency region, typically 600-800 cm⁻¹.
Aromatic C=C stretching: Occurring in the 1400-1600 cm⁻¹ region.
Table 3: Predicted and Scaled Vibrational Frequencies for Key Functional Groups in this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Unscaled) | Predicted Frequency Range (cm⁻¹) (Scaled) |
| N-H stretch | 3450 - 3600 | 3310 - 3460 |
| C=O stretch | 1760 - 1800 | 1690 - 1730 |
| C-O stretch | 1200 - 1300 | 1150 - 1250 |
| C-Cl stretch | 650 - 850 | 625 - 815 |
Note: These are representative ranges based on computational studies of similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.govresearchgate.netresearchgate.netmdpi.comacs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent).
For this compound, MD simulations would be crucial for:
Conformational Sampling: Exploring the different spatial arrangements (conformers) of the molecule that are accessible at a given temperature. This is particularly important for the flexible ethyl ester side chain.
Stability Analysis: Assessing the relative stabilities of different conformers by analyzing their potential energies and the time they persist during the simulation.
Solvent Effects: Understanding how the presence of a solvent influences the conformational preferences and dynamics of the molecule.
The results of an MD simulation are often visualized as a trajectory, which is a movie-like representation of the molecule's motion over time. Analysis of this trajectory can reveal the most populated conformations and the energy barriers between them.
Electronic Properties Analysis
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netmdpi.com It is calculated from the molecule's electron density and is plotted onto its van der Waals surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the amino hydrogens and the hydrogens on the carbon adjacent to the ester group. These areas are prone to nucleophilic attack.
Neutral Regions (Green): Associated with the carbon atoms of the phenyl ring.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the chlorophenyl ring, which act as electron-accepting regions. The energy gap can be used to predict the molecule's behavior in various chemical reactions.
Table 1: Calculated HOMO-LUMO Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing the bonding in terms of localized orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π(C=O) | 15.2 |
| LP (O1) | σ(C-C) | 5.8 |
| π (C=C) | π(C=C) | 20.5 |
| LP (Cl) | σ(C-C) | 2.1 |
Note: This table contains illustrative data representing plausible NBO interactions and stabilization energies for the title compound. LP denotes a lone pair, and π and σ denote bonding orbitals.
Reactivity Site Prediction through Fukui Functions
Fukui functions are a tool derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.
ƒ+(r) : for nucleophilic attack (where an electron is added).
ƒ-(r) : for electrophilic attack (where an electron is removed).
ƒ0(r) : for radical attack.
For this compound, the sites with the highest ƒ-(r) values are likely to be the nitrogen atom of the amino group and specific carbon atoms on the phenyl ring, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and certain positions on the chlorophenyl ring are expected to have high ƒ+(r) values, indicating their vulnerability to nucleophilic attack.
Table 3: Condensed Fukui Functions for Selected Atoms in this compound (Illustrative Data)
| Atom | ƒ+ | ƒ- | ƒ0 |
| N (amino) | 0.021 | 0.158 | 0.090 |
| C (carbonyl) | 0.185 | 0.032 | 0.109 |
| Cl | 0.045 | 0.060 | 0.053 |
| O (carbonyl) | 0.110 | 0.041 | 0.076 |
Note: The values in this table are illustrative and represent a plausible distribution of Fukui function values. Higher values indicate greater reactivity at that site for the respective type of attack.
Thermodynamic Property Correlations with Temperature
Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), and how these properties change with temperature. These calculations are typically performed using the principles of statistical mechanics based on the vibrational frequencies obtained from DFT calculations.
The thermodynamic properties of this compound are expected to increase with temperature. This is because as the temperature rises, the molecule has more accessible vibrational, rotational, and translational energy levels, leading to higher heat capacity, entropy, and enthalpy.
Table 4: Correlation of Thermodynamic Properties of this compound with Temperature (Illustrative Data)
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
| 200 | 150.5 | 350.2 | 25.1 |
| 300 | 220.8 | 420.7 | 45.3 |
| 400 | 280.1 | 485.9 | 70.8 |
| 500 | 330.4 | 545.3 | 101.2 |
Note: This table provides an illustrative example of how the thermodynamic properties of the compound might vary with temperature. The values are based on general trends observed for similar organic molecules.
Exploration of Biological Activities and Underlying Mechanisms of Ethyl Amino 2 Chlorophenyl Acetate and Its Derivatives
Antimicrobial Activity Investigations
The antimicrobial potential of compounds structurally related to Ethyl Amino(2-chlorophenyl)acetate has been an area of significant research interest. These investigations have explored their efficacy against various bacterial and fungal pathogens.
Derivatives of chlorophenyl amino acids have demonstrated notable antibacterial activity. For instance, a study on N-{2-(4-chlorophenyl) acetyl} amino alcohols, which are derived from α-amino acids, reported moderate activity against several bacterial strains. researchgate.netijpsdronline.com The antibacterial efficacy of these compounds was tested against both Gram-positive and Gram-negative bacteria.
One study highlighted that a derivative, 4-CPM-OH, showed the highest activity against Klebsiella aerogenes and Providencia desmolyticum. semanticscholar.org Meanwhile, compounds 4-CPA-OH and 4-CPP-OH were most effective against Staphylococcus aureus and Escherichia coli, respectively. semanticscholar.org Another research on imidazo[1,2-a]pyridine (B132010) derivatives containing a 4-chlorophenyl group also reported good antibacterial activity against various bacterial strains when compared to standard drugs like Ampicillin and Chloramphenicol. psu.edu
A series of new aurone (B1235358) derivatives bearing acetamido and amino groups were synthesized and evaluated for their antimicrobial activity. mdpi.com Among the tested compounds, those with a 5-acetamido substitution and 3'-benzyloxy or 4'-isopropyloxy substitutions on the B ring showed promising activity against Gram-positive strains like S. aureus, methicillin-resistant S. aureus (MRSA), Listeria monocytogenes, Bacillus subtilis, and Clostridioides difficile, as well as Gram-negative strains such as E. coli, Acinetobacter baumannii, and Helicobacter pylori. mdpi.com
Table 1: Antibacterial Activity of Selected N-{2-(4-chlorophenyl) acetyl} Amino Alcohol Derivatives
| Compound | Test Organism | Activity |
|---|---|---|
| 4-CPM-OH | Klebsiella aerogenes | High |
| 4-CPM-OH | Providencia desmolyticum | High |
| 4-CPA-OH | Staphylococcus aureus | High |
| 4-CPP-OH | Escherichia coli | High |
Data sourced from a study on N-{2-(4-chlorophenyl) acetyl} amino alcohols. semanticscholar.org
The same classes of compounds have also been investigated for their effectiveness against fungal pathogens. The study on N-{2-(4-chlorophenyl) acetyl} amino alcohols revealed that these derivatives may possess better antifungal properties than antibacterial ones. researchgate.netijpsdronline.com All the tested compounds in this study exhibited moderate activity against the fungal strains Aspergillus flavus and Candida albicans. semanticscholar.org
Similarly, imidazo[1,2-a]pyridine derivatives with a 4-chlorophenyl moiety demonstrated significant antifungal activity against tested fungal strains, comparable to the standard drug Griseofulvin. psu.edu Research on new aurone derivatives also showed that some compounds were active against Candida albicans. mdpi.com Furthermore, a study on ethyl acetate (B1210297) extracts of Capsicum chinense (habanero pepper), which contain phenolic compounds, showed high inhibition of mycelial growth against Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.br
Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Test Organism | Activity (Concentration: 50µg/ml) |
|---|---|---|
| 4c, 4h, 4i, 4j | Aspergillus niger | Good |
| 4d, 4e, 4l | Candida albicans | Good |
Activity compared to the standard drug Griseofulvin. psu.edu
Antitumor and Cytotoxic Effects on Cancer Cell Lines
The potential of chlorophenyl-containing compounds as antitumor agents has been another focus of research, with studies exploring their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.
While direct studies on this compound are lacking, research on related structures provides insights into potential mechanisms of inhibiting cancer cell growth. For instance, a study on an ethyl acetate extract of Polygonum perfoliatum L. showed that the most active fraction, PEC, inhibited cancer cell growth in a dose- and time-dependent manner. nih.gov Another study on β-amino alcohol derivatives indicated a profound cytotoxic effect on the K562 human erythroleukemia cell line in a dose-dependent manner. researchgate.net
The cytotoxicity of various compounds is often evaluated by determining their IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. For example, the cytotoxic test of ethanol (B145695) and ethyl acetate fractions of green tea leaves in the form of nanoparticles on the MDA-MB-231 breast cancer cell line yielded IC50 values of 10.70 μg/mL and 12.72 μg/mL, respectively. nih.gov
Table 3: Cytotoxic Activity of Selected Compounds on Cancer Cell Lines
| Compound/Fraction | Cancer Cell Line | IC50 Value |
|---|---|---|
| Nano ethanol fraction (Green Tea) | MDA-MB-231 | 10.70 μg/mL |
| Nano ethyl acetate fraction (Green Tea) | MDA-MB-231 | 12.72 μg/mL |
| Avarol | HeLa | 10.22 ± 0.28 μg/mL |
| Avarol | LS174 | Not specified |
| Avarol | A549 | Not specified |
Data sourced from studies on green tea extracts and avarol. nih.govmdpi.com
Several compounds with structural similarities to this compound have been investigated as microtubule-targeting agents. These agents can disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. A study on multimodal 4-arylchromene derivatives reported substantial microtubule disruption. nih.gov One of the compounds, 2F, was identified as a promising microtubule-disrupting agent. nih.gov These findings suggest that targeting microtubule dynamics could be a potential mechanism of action for structurally related compounds.
The inhibition of cancer cell growth by cytotoxic compounds is often associated with their ability to interfere with the cell cycle. For example, the active fraction PEC from Polygonum perfoliatum L. was found to arrest cells at the G2 phase and induce apoptosis. nih.gov Similarly, a study on ximenynic acid demonstrated that it blocked the G1/S phase transition in HepG2 cells. nih.gov The investigation of multimodal 4-arylchromene derivatives also observed G2/M cell-cycle arrest. nih.gov These studies indicate that the induction of cell cycle arrest is a key mechanism through which such compounds exert their antiproliferative effects.
Receptor Binding and Enzyme Inhibition Assays
The therapeutic potential of a chemical entity is fundamentally linked to its ability to interact with specific biological macromolecules. For this compound and its derivatives, research has explored their binding affinities to various receptors and their capacity to inhibit key enzymes involved in pathological processes. These investigations provide a mechanistic basis for their observed biological activities.
Studies on Neurotransmitter System Interactions
The structural features of this compound, particularly the amino group and the chlorophenyl moiety, suggest potential interactions with components of the central nervous system (CNS).
Derivatives containing the amino-(chlorophenyl) scaffold have been investigated for their ability to modulate neurotransmitter systems. For instance, compounds such as 2-amino-2-(4-chlorophenyl)ethylphosphonic acid have been synthesized and evaluated as antagonists for the GABA-B receptor. uq.edu.auflinders.edu.au While these specific phosphonic and sulfonic acid analogues demonstrated weak antagonist activity, they confirm that the core structure can interact with GABAergic systems. uq.edu.auflinders.edu.au The GABA receptor system, particularly the GABA-A receptor, is a major inhibitory neurotransmitter system in the CNS and a target for various drugs, including benzodiazepines. nih.gov Notably, the benzodiazepine (B76468) clonazepam, which contains a 5-(2-chlorophenyl) group, exerts its effects by modulating GABA-A receptors. wikipedia.org
Furthermore, derivatives have been designed to target monoamine transporters. A technetium-labeled complex of a 3β-(p-chloro-)tropane derivative, which shares the chlorophenyl feature, has been developed as a ligand for the dopamine (B1211576) transporter (DAT). nih.gov The DAT is crucial for regulating dopamine levels in the synapse, and its modulation is a key mechanism for treating various neurological and psychiatric disorders. nih.gov The inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine, is another established strategy for treating depression. nih.gov Phenylacetamide derivatives have shown potential as MAO inhibitors, suggesting a plausible avenue of action for derivatives of this compound. nih.gov
Table 1: Interaction of (Chlorophenyl)-containing Compounds with Neurotransmitter Systems
| Compound Class | Target | Observed Activity |
|---|---|---|
| 2-amino-2-(4-chlorophenyl)ethane acid derivatives | GABA-B Receptor | Weak Antagonist (pA2 ~3.5-4.0) uq.edu.auflinders.edu.au |
| 3β-(p-chloro-)tropane derivatives | Dopamine Transporter (DAT) | Binding Ligand nih.gov |
| 5-(2-Chlorophenyl)-benzodiazepine (Clonazepam) | GABA-A Receptor | Positive Allosteric Modulator wikipedia.org |
Cyclooxygenase-2 (COX-2) Inhibition Studies
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Several studies have highlighted the potential of derivatives incorporating a chlorophenyl group to act as selective COX-2 inhibitors. The structural framework of many selective COX-2 inhibitors features diaryl heterocycles, where a (methylsulfonyl)phenyl or a sulfonamoylphenyl group fits into a specific pocket of the COX-2 active site. The second aromatic ring, often a phenyl or, relevantly, a chlorophenyl group, occupies another region of the enzyme's active site.
For example, the addition of an ethyl carboxylate side chain to a 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-1,2,4-triazine core structure has been explored as a strategy to design novel COX-2 inhibitors. researchgate.net Similarly, pyridazine-based derivatives have emerged as a promising template for developing selective COX-2 inhibitors. nih.gov Computational and synthetic studies on diarylpyrazoles and other heterocyclic systems have identified compounds with potent COX-2 inhibitory activity, with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.comnih.gov The presence of a chlorine substituent on the phenyl ring is a common feature in many of these potent inhibitors.
Table 2: COX-2 Inhibitory Activity of Structurally Related Compounds
| Compound Class | Specific Compound Example | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Diarylpyrazoles | PYZ16 | 0.52 µM | 10.73 mdpi.comnih.gov |
| Diarylpyrazoles | Celecoxib (Reference) | 0.78 µM | 9.51 mdpi.comnih.gov |
| Dihydropyrazole Sulfonamides | PYZ20 | 0.33 µM | N/A mdpi.comnih.gov |
Beta-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibition Studies
Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates the fatty acid biosynthesis (FAS) pathway in bacteria. jst.go.jp Its high conservation among bacteria and absence of a close homolog in humans make it an attractive target for the development of novel broad-spectrum antibiotics. jst.go.jp
While direct studies on this compound are limited, research into structurally related molecules provides evidence for potential FabH inhibitory activity. A review of FabH inhibitors highlighted that 2-aminothiazole-4-carboxylate derivatives are a promising class of inhibitors. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that an ester at the 4-position of the thiazole (B1198619) ring and a phenyl group (with or without a para-chlorine atom) at the 5-position were favorable for inhibitory activity. mdpi.comnih.gov One lead compound from this class inhibited the M. tuberculosis FabH enzyme with an IC₅₀ of 2.4 µM. mdpi.comnih.gov
Another line of research has focused on developing amide derivatives as FabH inhibitors. jst.go.jp A series of novel amide compounds bearing dioxygenated rings were synthesized and showed considerable inhibitory activities, with some compounds displaying IC₅₀ values below 9 µM against E. coli FabH. jst.go.jp This suggests that derivatization of the ethyl ester group of this compound into various amides could be a viable strategy for generating potent FabH inhibitors.
Table 3: FabH Inhibitory Activity of Structurally Related Compound Classes
| Compound Class | Target Organism/Enzyme | IC₅₀ |
|---|---|---|
| 2-Aminothiazole-4-carboxylate derivatives | M. tuberculosis FabH | 2.4 µM mdpi.comnih.gov |
Immunomodulatory Effects
Immunomodulatory drugs are substances that modify the immune system's response, either by suppressing or stimulating its functions, such as the production of antibodies or the activity of immune cells like T-lymphocytes. nih.gov The interplay between anti-inflammatory and immunomodulatory pathways is complex, with many anti-inflammatory agents also exhibiting effects on immune function.
Regulation of Antibody Production
The ability to modulate the production of antibodies is a key feature of many immunosuppressive and immunomodulatory therapies. nih.gov While direct evidence for this compound or its immediate derivatives on antibody regulation is not prominent in the literature, the activities of structurally related compounds offer some insights. For example, Pirazolac, a non-steroidal anti-inflammatory drug with a 4-(4-chlorophenyl)-pyrazole acetic acid structure, has been noted for its immunomodulating effects. researchgate.net Furthermore, glatiramer acetate, a copolymer of amino acids, is known to exert its therapeutic effect in multiple sclerosis by modulating the immune response, including the induction of specific T-cell populations that can regulate the functions of other immune cells. nih.gov
Modulation of T-cell Activity
T-lymphocytes (T-cells) are central players in cell-mediated immunity and their activity is a prime target for immunomodulatory therapies. nih.gov The activation and proliferation of T-cells can be influenced by various chemical agents. nih.gov Glatiramer acetate, for instance, is believed to work by inducing specific suppressor T-cells of the Th2 type, which then migrate to the brain and mediate in-situ bystander suppression of the inflammatory response. nih.gov This demonstrates that compounds based on amino acid structures can effectively modulate T-cell activity. The anti-inflammatory effects observed with COX-2 inhibitors, a potential activity for derivatives of this compound, can also indirectly influence T-cell function by altering the inflammatory microenvironment in which these cells operate.
Influence on Interleukin-4 (IL-4) Signaling Pathways
Interleukin-4 (IL-4) is a key cytokine involved in the regulation of numerous immune and inflammatory responses. Its signaling is initiated by binding to its receptor, which can be a type I or type II receptor complex. This binding activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 6 (STAT6). amazonaws.comnih.gov Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and modulates the transcription of various target genes, playing a crucial role in processes like T-helper 2 (Th2) cell differentiation, B-cell proliferation, and immunoglobulin class switching. amazonaws.comreactome.org
Despite a thorough search of scientific databases, no studies were identified that specifically investigate the effects of this compound or its direct derivatives on these IL-4 signaling pathways. Research on the immunomodulatory effects of small molecules often targets components of the IL-4 pathway, but the focus has been on other chemical scaffolds. Therefore, there is no available data to describe how this compound might interfere with or modulate the phosphorylation of JAKs or STAT6, or its subsequent impact on gene expression within this pathway.
Structure-Activity Relationship (SAR) Investigations in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. These investigations systematically alter different parts of a molecule to understand which functional groups and structural features are critical for its desired effect.
There is no specific SAR data available in the scientific literature for this compound in any biological system. While SAR studies have been conducted on various heterocyclic compounds and other chemical classes, sometimes incorporating features like a chlorophenyl group or an amino ester, these studies are not directly applicable. nih.govmdpi.com For instance, research on other compounds has shown that the position of a halogen on a phenyl ring or the nature of the ester group can significantly influence activity, but without specific studies on the this compound scaffold, any discussion of its SAR would be purely speculative.
Molecular Docking Studies for Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org It is widely used in drug discovery to screen for potential drugs by predicting the binding affinity and mode of interaction with a specific protein target. nih.govnih.gov
A comprehensive search for molecular docking studies involving this compound did not yield any specific results. While docking studies are common for identifying targets for novel compounds, particularly in areas like cancer research targeting kinases such as VEGFR-2, this specific compound has not been the subject of such published computational analyses. nih.govnih.gov Consequently, there are no identified biological targets for this compound based on molecular docking simulations, and no data on its potential binding modes or affinities with any protein.
Applications in Advanced Chemical Synthesis
Role as an Intermediate in Pharmaceutical Synthesis
The primary application of ethyl amino(2-chlorophenyl)acetate in the pharmaceutical industry is as a key intermediate in the synthesis of potent drugs. Its structure is a fundamental component of several active pharmaceutical ingredients (APIs), most notably in the class of antiplatelet agents.
One of the most prominent examples is the synthesis of Clopidogrel. nih.gov Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. derpharmachemica.com The synthesis of Clopidogrel often involves the coupling of the (S)-(+)-enantiomer of mthis compound with a thienopyridine derivative. derpharmachemica.comgoogle.com
The synthesis process, as described in various literature, typically involves the reaction of the amino group of the (S)-(+)-methyl-amino(2-chlorophenyl) acetate (B1210297) intermediate with a suitable thiophene-containing reactant. quickcompany.in For example, one route involves reacting the intermediate with 2-(2-thienyl)ethyl tosylate. derpharmachemica.com This is followed by a cyclization step, often with formaldehyde, to form the core thienopyridine ring system of Clopidogrel. google.com The use of the specific (S)-enantiomer is critical, as the pharmacological activity resides almost exclusively in this isomer, while the (R)-enantiomer is inactive. nih.gov
| Reactant 1 | Reactant 2 | Key Transformation | Product | Significance of the Intermediate |
|---|---|---|---|---|
| (S)-(+)-Mthis compound | 2-(2-Thienyl)ethyl tosylate | N-alkylation of the amino group | (S)-(+)-Methyl-α-2-(2-thienyl)ethylaminoacetate | Introduces the critical stereocenter and the substituted phenyl ring necessary for antiplatelet activity. nih.govderpharmachemica.com |
| (S)-(+)-Methyl-α-2-(2-thienyl)ethylaminoacetate | Formaldehyde | Intramolecular cyclization (Pictet-Spengler type reaction) | (S)-(+)-Clopidogrel | The intermediate's structure facilitates the formation of the final fused heterocyclic ring system. google.com |
Utility as a Building Block for Complex Organic Molecules
The utility of this compound as a building block extends beyond the synthesis of Clopidogrel. Its value lies in the strategic placement of multiple reactive sites within a single molecule, allowing for sequential and controlled chemical modifications. This multifunctionality makes it an attractive starting point for creating diverse and complex molecular architectures.
The key structural features that contribute to its versatility are:
The Primary Amino Group: This nucleophilic site is readily alkylated, acylated, or used in cyclization reactions to build larger molecular frameworks.
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further transformations. It can also be reduced to an alcohol.
The 2-Chlorophenyl Ring: The chlorine atom provides a site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself can undergo electrophilic substitution, although the chloro- and amino-acetate substituents influence the regioselectivity of such reactions.
The α-Carbon: The carbon atom situated between the amino group and the phenyl ring is a chiral center (in its non-racemic form), making it an essential building block for asymmetric synthesis, where stereochemistry is crucial for biological activity.
| Functional Group | Type of Reaction | Potential Outcome/Product Class |
|---|---|---|
| Amino Group (-NH₂) | Alkylation, Acylation, Reductive Amination | Secondary/tertiary amines, amides, complex nitrogen-containing heterocycles. google.com |
| Ester Group (-COOEt) | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, primary alcohols. |
| 2-Chlorophenyl Ring | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Bi-aryl compounds, functionalized aromatic systems. |
| Chiral α-Carbon | Stereospecific reactions | Enantiomerically pure complex molecules and APIs. nih.gov |
Contribution to Structure-Activity Relationship Research in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its core structure are valuable tools in this research. By synthesizing analogues of a lead compound derived from this intermediate, chemists can probe the pharmacophore—the essential molecular features responsible for the drug's action.
For instance, in the development of antiplatelet agents, the SAR of the thienopyridine class, which includes Clopidogrel and Ticlopidine, has been extensively studied. nih.gov Although Ticlopidine itself is not synthesized from this specific intermediate, the evolution to Clopidogrel highlights key SAR principles. Clopidogrel, which incorporates the methyl-amino(2-chlorophenyl)acetate moiety, demonstrates an improved activity and side-effect profile over Ticlopidine. nih.gov This underscores the importance of the ester-bearing side chain attached to the nitrogen of the pyridine (B92270) ring for optimal interaction with its biological target, the P2Y12 receptor. nih.gov
SAR studies involving this scaffold might explore:
Substitution on the Phenyl Ring: Replacing the 2-chloro substituent with other halogens (F, Br, I) or with alkyl, alkoxy, or nitro groups to determine the effect of electronics and sterics on receptor binding.
Modification of the Ester: Converting the ethyl ester to other esters (methyl, propyl), an amide, or a carboxylic acid to investigate the role of this group in potency and metabolic stability.
Alteration of the Amino Linker: Introducing substituents on the nitrogen or changing the length of the chain connecting the core to other parts of the molecule.
These systematic modifications allow researchers to build a comprehensive picture of how a drug interacts with its target at a molecular level, guiding the design of more potent, selective, and safer medicines. nih.govnih.gov
| Structural Locus of Modification | Example Modification | Potential Impact on Biological Activity | Research Rationale |
|---|---|---|---|
| Phenyl Ring Substituent | Change 2-Chloro to 4-Chloro | Altered binding affinity or selectivity | To probe the size and electronic requirements of the target's binding pocket. nih.gov |
| Ester Group | Hydrolyze to Carboxylic Acid | Decreased cell permeability, potentially altered receptor interaction (e.g., new hydrogen bond) | To assess the role of the ester as a prodrug feature and its contribution to the binding mode. |
| Amino Group | N-methylation | Modified basicity and steric profile | To determine if the N-H bond is a critical hydrogen bond donor for activity. |
Analytical Method Development and Validation for Research Applications
Development of Methods for Impurity Profiling
The primary objective of impurity profiling is to detect, identify, and quantify all potential impurities in a synthesized batch of Ethyl amino(2-chlorophenyl)acetate. These impurities can originate from starting materials, by-products of the reaction, intermediates, and degradation products. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of impurities in non-volatile organic compounds like this compound. pensoft.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is often the first choice due to its versatility and applicability to a wide range of compound polarities. The development of a suitable RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main component from all potential impurities.
A typical starting point for method development would involve a C18 column, a common stationary phase with broad applicability. pensoft.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.netsemanticscholar.org The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and impurities, thereby influencing their retention and selectivity. For this compound, which contains a basic amino group, a slightly acidic mobile phase (e.g., pH 3) is often beneficial to ensure good peak shape and resolution. pensoft.net
The detection wavelength for UV detection is selected based on the UV spectrum of this compound and its potential impurities, aiming for a wavelength where all components have reasonable absorbance. A wavelength of 225 nm has been found to be suitable for similar aromatic compounds. pensoft.net
To ensure the method is "stability-indicating," forced degradation studies are performed. This involves subjecting a sample of this compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The degradation products formed are then analyzed to ensure they are well-separated from the main peak and from each other.
For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. semanticscholar.orgnih.gov LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular weight and elemental composition. Further fragmentation analysis (MS/MS) can provide structural information about the impurity. semanticscholar.org
Table 1: Potential Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Structure | Potential Origin |
| 2-Chlorobenzaldehyde | Cl-C₆H₄-CHO | Unreacted starting material |
| Ethyl chloroacetate | ClCH₂COOCH₂CH₃ | Unreacted starting material |
| Diethyl 2,2'-(2-chlorophenylazanediyl)diacetate | Cl-C₆H₄-N(CH₂COOEt)₂ | By-product from over-alkylation |
| Ethyl 2-(2-chlorophenylamino)acetic acid | Cl-C₆H₄-NHCH₂COOH | Hydrolysis of the ester group |
| 2-Chlorobenzoic acid | Cl-C₆H₄-COOH | Oxidation of starting material |
Quality Control Methodologies in Research Synthesis
Quality control (QC) in a research setting ensures that the synthesized this compound meets the required purity specifications for its intended use. The QC methodologies are based on the validated analytical methods developed for impurity profiling.
Once an HPLC method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for its intended purpose. semanticscholar.orgnih.gov The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Illustrative HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the main peak | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
| Robustness | RSD ≤ 2.0% for changes in flow rate, mobile phase composition, and column temperature | Complies |
In addition to HPLC, Gas Chromatography (GC) is a crucial technique for the analysis of residual solvents. rroij.comshimadzu.com Solvents used in the synthesis and purification of this compound, such as ethanol (B145695), ethyl acetate (B1210297), or dichloromethane, must be controlled to acceptable levels. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a highly sensitive method for this purpose. rroij.com The method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC.
Table 3: Common Residual Solvents and their Typical GC Analysis Parameters
| Solvent | Boiling Point (°C) | Typical GC Column | Detector |
| Ethanol | 78.37 | DB-624 or equivalent | FID/MS |
| Ethyl Acetate | 77.1 | DB-624 or equivalent | FID/MS |
| Dichloromethane | 39.6 | DB-624 or equivalent | FID/MS |
| Toluene | 110.6 | DB-624 or equivalent | FID/MS |
A comprehensive quality control protocol for a research batch of this compound would typically include:
Appearance: Visual inspection for color and physical state.
Identity: Confirmation of the structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Purity by HPLC: Quantification of the main component and all known and unknown impurities.
Residual Solvents by GC: Quantification of any remaining solvents from the synthesis.
Water Content: Determined by Karl Fischer titration.
By implementing these rigorous analytical method development and quality control procedures, researchers can ensure the quality and consistency of this compound, which is essential for reliable and reproducible research outcomes.
Q & A
Q. What are the standard synthetic routes for Ethyl Amino(2-chlorophenyl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of substituted glycine derivatives or through nucleophilic substitution reactions. For example, structurally similar compounds like Methyl 2-[(4-chlorophenyl)amino]acetate are synthesized by esterifying N-(4-chlorophenyl)glycine under acidic conditions . Reaction optimization involves controlling temperature (e.g., 30–60°C), solvent selection (e.g., dichloromethane or ethyl acetate), and stoichiometric ratios of reagents, as demonstrated in multi-step syntheses of chlorophenyl-containing esters . Substitution reactions at the chloro or amino groups can further diversify the product .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- X-ray diffraction (XRD) : To resolve crystal structure and detect amorphization phenomena, as shown in β-cyclodextrin inclusion complexes of analogous chlorophenyl esters .
- Spectroscopy : NMR and IR for functional group identification (e.g., ester carbonyl, amino groups) .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition patterns .
- Chromatography : HPLC or GC-MS for purity analysis, especially after recrystallization steps .
Q. What reactive sites in this compound influence its chemical reactivity?
The compound’s reactivity is governed by three key sites:
- Chlorine substituent : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Amino group : Acts as a hydrogen bond donor, influencing solubility and biological interactions .
- Ester moiety : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in XRD data when analyzing crystalline forms of this compound derivatives?
Contradictions in XRD patterns (e.g., peak shifts or reduced crystallinity) may arise from amorphization during inclusion complex formation or solvent effects. To address this:
- Use SHELXL for refinement, which accounts for anisotropic displacement parameters and hydrogen bonding networks .
- Compare experimental data with simulated XRD patterns from single-crystal structures, as demonstrated for β-cyclodextrin inclusion complexes .
Q. What experimental designs are recommended to evaluate the biological activity of this compound in medicinal chemistry?
- In vitro assays : Test cytotoxicity and receptor binding using cell lines (e.g., cancer or microbial models) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chlorine with fluorine) and compare bioactivity .
- Metabolic stability assays : Use liver microsomes to assess pharmacokinetic properties .
Q. How can synthesis protocols be optimized to achieve high-purity this compound for pharmacological studies?
- Multi-step purification : Combine column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/ethyl acetate mixtures) .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and intermediate purity .
Q. What methodologies are effective for analyzing substituent effects on the pharmacological activity of this compound analogs?
- Comparative molecular field analysis (CoMFA) : Correlate electronic (e.g., Hammett constants) or steric parameters of substituents (e.g., chloro vs. fluoro) with bioactivity .
- Docking simulations : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
